![molecular formula C11H12ClNO3 B12601541 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide CAS No. 650628-86-7](/img/structure/B12601541.png)
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide
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Overview
Description
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a chloro group, an acetamide group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide typically involves the reaction of 2-chloro-4-nitrophenyl acetamide with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and a solvent like tetrahydrofuran . The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of eco-friendly reductants, such as glucose, in alkaline medium has also been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and zinc in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
While comprehensive data tables and documented case studies for the specific compound "2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide" are not available within the provided search results, the available literature does offer some insight into its potential applications and related research areas.
Chemical Information and Properties
this compound is a chemical compound with the molecular formula C11H12ClNO3 . It is identified by the CID number 67557835 in the PubChem database . Information regarding its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists can be found in PubChem .
Potential Research Applications
The compound appears to be related to research on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, which are being explored as anti-atherosclerotic agents . A related study investigated (4-phenylcoumarin)acetanilide derivatives to identify ACAT inhibitors with reduced adrenal toxicity .
ACAT Inhibition and Anti-Atherosclerotic Research
ACAT inhibitors are studied for their potential to prevent or treat atherosclerosis . The introduction of a carboxylic acid moiety on the pendant phenyl ring and the adjustment of lipophilicity led to the discovery of a compound with potent ACAT inhibitory activity in macrophages and selectivity over adrenal cells . Further research in this area includes in vitro studies and ex vivo studies in atherosclerotic rabbits to predict anti-atherosclerotic effects .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
Azoxystrobin: Another fungicide with a different mechanism of action but similar applications.
Uniqueness
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Biological Activity
2-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a chloro group attached to an acetamide moiety, with a phenyl ring substituted by a 1,3-dioxolane ring. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on related chloroacetamides demonstrated their effectiveness against various bacterial strains:
Compound Name | Gram-Positive Activity | Gram-Negative Activity | Antifungal Activity |
---|---|---|---|
2-Chloro-N-(3-hydroxyphenyl)acetamide | 8-14 mm (B. subtilis, S. aureus) | 6-12 mm (E. coli, P. aeruginosa) | None |
2-Chloro-N-(4-hydroxyphenyl)acetamide | 8-14 mm (B. subtilis, S. aureus) | Not tested | None |
These findings suggest that the compound could be effective against Gram-positive bacteria while showing limited activity against Gram-negative bacteria and no antifungal effects .
Anticancer Activity
In addition to antimicrobial properties, preliminary studies suggest potential anticancer activity for compounds with similar structures. The mechanism of action may involve the inhibition of specific enzymes or pathways related to cancer cell proliferation. Further investigations are required to explore this potential.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets within cells. The chloro group can enhance lipophilicity, facilitating cell membrane penetration, while the dioxolane ring may participate in hydrogen bonding and other non-covalent interactions that modulate biological pathways .
Case Studies
A notable case study involved the synthesis and testing of various chloroacetamides for their antimicrobial potential. The results indicated that structural modifications significantly influenced their effectiveness against different bacterial strains. Compounds with halogenated phenyl rings demonstrated higher efficacy due to increased lipophilicity and better membrane permeability .
Properties
CAS No. |
650628-86-7 |
---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,13,14) |
InChI Key |
NYKAUQGZSHXIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
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